molecular formula C8H7ClN2O B1432650 2-Chloromethyl-benzooxazol-5-ylamine CAS No. 1159549-69-5

2-Chloromethyl-benzooxazol-5-ylamine

Cat. No. B1432650
M. Wt: 182.61 g/mol
InChI Key: RNDNJFRTXVPYJH-UHFFFAOYSA-N
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Description

2-Chloromethyl-benzooxazol-5-ylamine (2CMB) is an important organic compound with a wide range of applications in scientific research. First synthesized in the mid-twentieth century, 2CMB has since been used in numerous studies to investigate a variety of biochemical and physiological processes.

Scientific Research Applications

  • Synthesis of New Heterocyclic Compounds : A study by Abood (2016) focused on synthesizing new heterocyclic compounds using 2-Chloromethyl-benzooxazol-5-ylamine. This research highlights the compound's utility in creating novel chemical structures with potential applications in various fields (Abood, 2016).

  • Precursor for Synthesizing Benzoxazoles : Khodot and Rakitin (2022) described a method for synthesizing N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, indicating the role of 2-Chloromethyl-benzooxazol-5-ylamine as a precursor in the preparation of various benzoxazole derivatives (Khodot & Rakitin, 2022).

  • Antimicrobial Activity : Patel and Singh (2009) explored the synthesis of metal chelates using 2-Chloromethyl-benzooxazol-5-ylamine derivatives, which demonstrated antimicrobial properties (Patel & Singh, 2009).

  • Anticonvulsant Activity : Singh et al. (2022) synthesized 2-aminobenzothiazole derivatives, showing promising anticonvulsant effects. This study underscores the potential medicinal applications of derivatives of 2-Chloromethyl-benzooxazol-5-ylamine (Singh et al., 2022).

  • Corrosion Inhibitors : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors, indicating the applicability of 2-Chloromethyl-benzooxazol-5-ylamine in materials science and engineering (Hu et al., 2016).

  • In-vitro Anti-inflammatory Activity : Rathi et al. (2013) synthesized and evaluated the anti-inflammatory activity of benzothiazole derivatives, demonstrating the compound's potential in the development of new anti-inflammatory drugs (Rathi et al., 2013).

  • Synthesis of Benzimidazole Derivatives : Sharma et al. (2010) synthesized benzimidazole derivatives with antihypertensive activity, showing the utility of 2-Chloromethyl-benzooxazol-5-ylamine in creating cardiovascular drugs (Sharma et al., 2010).

properties

IUPAC Name

2-(chloromethyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNJFRTXVPYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-benzooxazol-5-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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